
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Fragile X syndrome, autism spectrum disorders, addiction, and anxiety.
作用机制
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the mGluR5, this compound reduces the activation of the receptor, which in turn reduces the release of glutamate, a neurotransmitter that is involved in the regulation of synaptic transmission and plasticity. This leads to a reduction in neuronal excitability and an improvement in cognitive function and behavioral outcomes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of the mGluR5 in the hippocampus, a brain region that is involved in learning and memory. This compound has also been shown to reduce the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of synaptic plasticity and neuronal survival. Additionally, this compound has been shown to reduce the levels of oxidative stress markers in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5, which allows for the specific targeting of this receptor. Another advantage is that it has been extensively studied in animal models, which allows for the translation of these findings to human studies. However, one limitation is that it has a short half-life, which may require frequent dosing in animal studies. Additionally, this compound has been shown to have off-target effects on other receptors, such as the mGluR1 and the sigma-1 receptor, which may complicate its interpretation in lab experiments.
未来方向
There are several future directions for the study of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and depression. Another direction is to develop more selective and potent antagonists of the mGluR5, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, future studies could investigate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability, which may provide insights into the pathophysiology of neurological and psychiatric disorders.
合成方法
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can be synthesized using a multi-step process. The first step involves the preparation of 3-methoxyphenyl acetic acid, which is then converted into 3-methoxyphenyl ethyl bromide. The second step involves the reaction of 2-morpholino-2-(p-tolyl)ethylamine with the 3-methoxyphenyl ethyl bromide to form N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)acetamide. The final step involves the conversion of the acetamide into oxalamide using oxalyl chloride and triethylamine. The resulting this compound is then purified using column chromatography.
科学研究应用
N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism-like behaviors. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, such as cocaine and alcohol addiction. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety disorders.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-6-8-17(9-7-16)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-18-4-3-5-19(14-18)28-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYIIPADLVLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2787012.png)
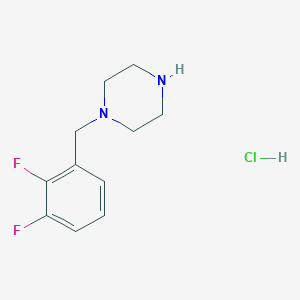
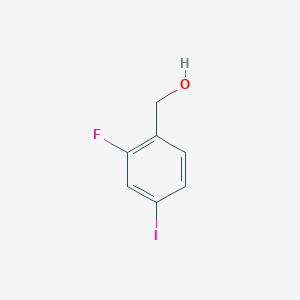
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2787018.png)
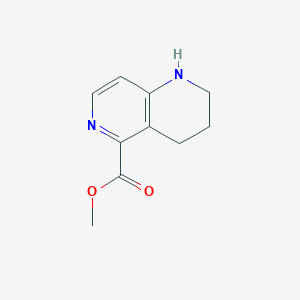
![(5E)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2787023.png)
![tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2787025.png)
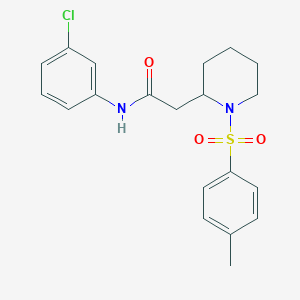
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2787027.png)
![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2787028.png)


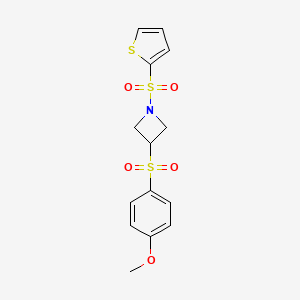
![Methyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2787034.png)